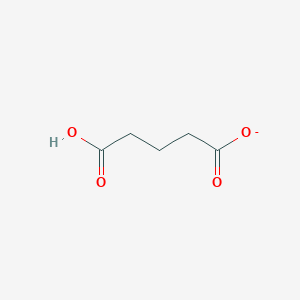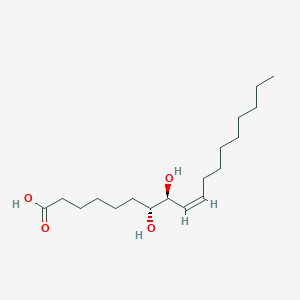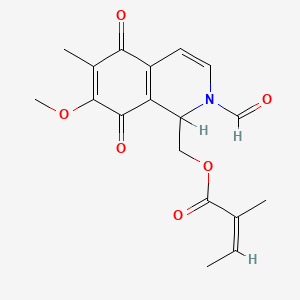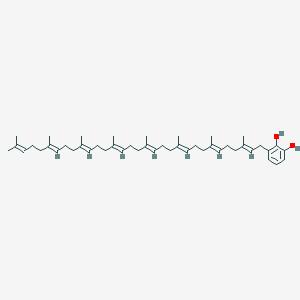
3-(All-trans-octaprenyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(all-trans-octaprenyl)benzene-1,2-diol is a 3-(all-trans-polyprenyl)benzene-1,2-diol in which the substituent at position 3 is an all-trans-octaprenyl moiety. It has a role as an Escherichia coli metabolite.
Wissenschaftliche Forschungsanwendungen
Reaction Synthesis and Stereochemistry Control
- Whitham and Wright (1971) demonstrated the synthesis of 3-substituted trans-cyclo-octenes, including derivatives where the 3-substituent is MeO, OH, or Bun, through the reaction of benzylidene derivatives of trans-cyclo-octane-1,2-diols with n-butyl-lithium. This method offers controlled stereochemistry in the production of trans-cyclo-octene derivatives (Whitham & Wright, 1971).
Crystal Structure and Oxidation Studies
- Komatsu et al. (1988) synthesized a novel benzene tris-annelated with bicyclo[2.2.2]oct-2-ene, exhibiting reversible oxidation. This study provides insights into the structural and oxidative properties of such benzene derivatives (Komatsu et al., 1988).
Enantioselective Synthesis
- Labrosse, Lhoste, and Sinou (2000) reported an enantioselective synthesis of 2-alkylidene-3-alkyl-1,4-benzodioxanes using benzene-1,2-diol. This synthesis method is notable for its high enantiomeric excess, demonstrating the potential for creating stereochemically controlled compounds (Labrosse, Lhoste, & Sinou, 2000).
Structural and Wavefunctional Analysis
- Julie et al. (2021) conducted a detailed study on the structural, wavefunctional, and electronic properties of a similar compound, providing insights into its optimized geometrical properties, band gap energies, and spectroscopic wave numbers (Julie et al., 2021).
Kinetic Hydrogen/Deuterium Effects in Catalysis
- Zimmer-De Iuliis and Morris (2009) explored the kinetic hydrogen/deuterium effects in the hydrogenation of ketones catalyzed by a ruthenium diphosphine diamine complex. This research is significant for understanding the catalytic processes involving similar benzene derivatives (Zimmer-De Iuliis & Morris, 2009).
Complex Formation and Solubility Studies
- Caulfield et al. (2001) investigated the complex formation of benzene-1,2-diol with aluminium(III) ions. The study provides valuable information on the formation of mononuclear and polynuclear complexes, which are crucial in understanding the solubility and chemical behavior of these compounds (Caulfield et al., 2001).
Eigenschaften
Molekularformel |
C46H70O2 |
|---|---|
Molekulargewicht |
655 g/mol |
IUPAC-Name |
3-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,2-diol |
InChI |
InChI=1S/C46H70O2/c1-36(2)18-10-19-37(3)20-11-21-38(4)22-12-23-39(5)24-13-25-40(6)26-14-27-41(7)28-15-29-42(8)30-16-31-43(9)34-35-44-32-17-33-45(47)46(44)48/h17-18,20,22,24,26,28,30,32-34,47-48H,10-16,19,21,23,25,27,29,31,35H2,1-9H3/b37-20+,38-22+,39-24+,40-26+,41-28+,42-30+,43-34+ |
InChI-Schlüssel |
YNPGYMZVNLIZLD-BQFKTQOQSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)O)O)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)O)O)C)C)C)C)C)C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






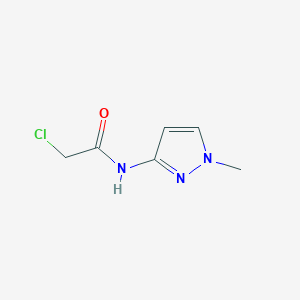
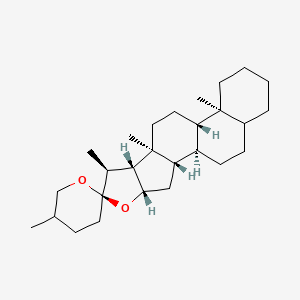
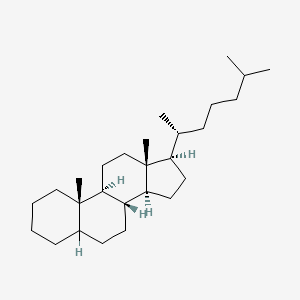
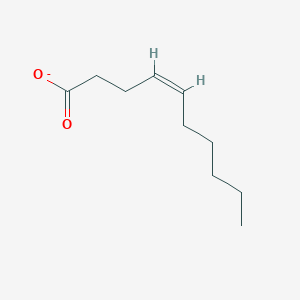
![3,4-dimethoxy-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1235567.png)

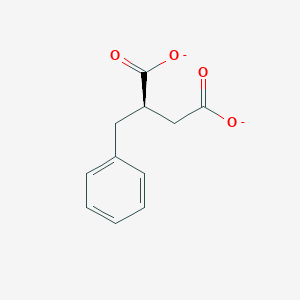
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1235573.png)
